

A Comparative Toxicological Profile: Quizalofop-P-tefuryl vs. Quizalofop-P-ethyl

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Compound of Interest

Compound Name: Quizalofop-P-tefuryl

Cat. No.: B046060

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two structurally related aryloxyphenoxypropionate herbicides: **Quizalofop-P-tefuryl** and Quizalofop-P-ethyl. The information presented is collated from regulatory assessments, safety data sheets, and scientific literature to provide an objective overview supported by experimental data.

Executive Summary

Quizalofop-P-tefuryl and Quizalofop-P-ethyl are selective post-emergence herbicides that function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[1][2] While both compounds share a common mode of action and target organ toxicity, primarily affecting the liver, notable differences in their acute toxicity profiles exist.[3][4] This guide details their comparative toxicity through acute, sub-chronic, and chronic exposure, as well as their environmental impact.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for **Quizalofop-P-tefuryl** and Quizalofop-P-ethyl.

Acute Toxicity

Parameter	Quizalofop-P-tefuryl	Quizalofop-P-ethyl	Test Species
Oral LD50	1012 mg/kg[5][6]	1182 - 1670 mg/kg (male)[7][8] 1480 mg/kg (female)[9][10]	Rat
Dermal LD50	>2000 mg/kg[5][6]	>2000 mg/kg[7] >5000 mg/kg[9][10]	Rabbit, Rat
Inhalation LC50 (4h)	>3.9 mg/L[5][11]	5.8 mg/L[7][12]	Rat

Chronic and Sub-Chronic Toxicity

Parameter	Quizalofop-P-tefuryl	Quizalofop-P-ethyl	Study Duration	Test Species
NOAEL	1.3 mg/kg bw/day[13][14]	0.9 mg/kg bw/day[13][15]	2-Year	Rat
NOAEL	-	10 mg/kg/day[16]	1-Year	Dog
LOAEL	-	6.4 mg/kg/day (liver lesions)[16]	90-Day	Rat

Ecotoxicity

Parameter	Quizalofop-P-tefuryl	Quizalofop-P-ethyl	Test Species
Fish LC50 (96h)	0.23 mg/L[17]	0.46 - 10.7 mg/L[16][18]	Fish
Avian LD50	Not Available	>2000 mg/kg[16]	Mallard Duck
Bee Contact LD50 (48h)	Not Available	>100 µg/bee [16]	Bee

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted in accordance with internationally recognized guidelines, such as those established by the

Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the data.

Acute Oral Toxicity (OECD 420, 423, 425)

Acute oral toxicity is typically determined using one of three main OECD guidelines: the Fixed Dose Procedure (FDP), the Acute Toxic Class Method (ATC), or the Up-and-Down Procedure (UDP).[\[16\]](#)[\[19\]](#)[\[20\]](#)

- Principle: A single dose of the test substance is administered orally to a group of experimental animals (commonly rats).[\[21\]](#)
- Procedure: In the Fixed Dose Procedure, the substance is administered at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg body weight) to a small group of animals of one sex (usually females).[\[20\]](#) The observation of signs of toxicity at one dose determines the dosing for the next animal. The test concludes when the dose causing evident toxicity or mortality is identified.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.[\[18\]](#) A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (OECD 402)

This test assesses the potential hazard from a single dermal exposure to a substance.[\[22\]](#)

- Principle: The test substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface area) of the test animal (commonly rats or rabbits) for a 24-hour period.[\[22\]](#)
- Procedure: A limit test is often performed at a dose of 2000 mg/kg body weight. If no mortality or compound-related effects are observed, no further testing is required. If effects are seen, a full study with multiple dose groups is conducted. The application site is covered with a porous gauze dressing.[\[3\]](#)
- Observation: Animals are observed for signs of toxicity and skin reactions at the application site for 14 days.[\[18\]](#)

Acute Inhalation Toxicity (OECD 403, 436)

This guideline is used to determine the toxicity of a substance when inhaled.[1][23]

- Principle: Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a standard duration, typically 4 hours.[23]
- Procedure: A series of concentrations are tested to determine the concentration that is lethal to 50% of the test animals (LC50). The test atmosphere is generated and monitored to ensure a stable and uniform concentration.[12]
- Observation: Animals are monitored for signs of toxicity during and after exposure for an observation period of up to 14 days.[1]

Sub-chronic and Chronic Toxicity (OECD 408, 452)

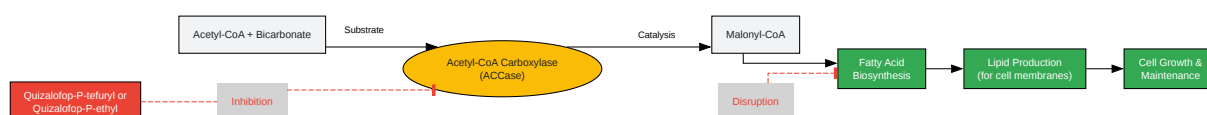
These studies evaluate the adverse effects of repeated exposure to a substance over a longer period.

- Principle: The test substance is administered daily to several groups of experimental animals (usually rodents) at different dose levels for a period of 90 days (sub-chronic) or 12-24 months (chronic).[24][25]
- Procedure: Administration is typically via the oral route (in the diet, drinking water, or by gavage). At least three dose levels and a control group are used.[24]
- Observation: Detailed observations are made throughout the study, including clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination of organs and tissues are performed to identify target organs and characterize any toxic effects.[24][26]

Mechanism of Action and Signaling Pathway

Both **Quizalofop-P-tefuryl** and Quizalofop-P-ethyl are classified as aryloxyphenoxypropionate ("fop") herbicides.[2] Their primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][13]

ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[27][28] By inhibiting ACCase, these herbicides disrupt the production of lipids, leading to a cessation of cell growth and ultimately, the death of susceptible grass species.[27][28] Broadleaf plants are generally tolerant because their ACCase enzyme is structurally different and less sensitive to these herbicides.[28]

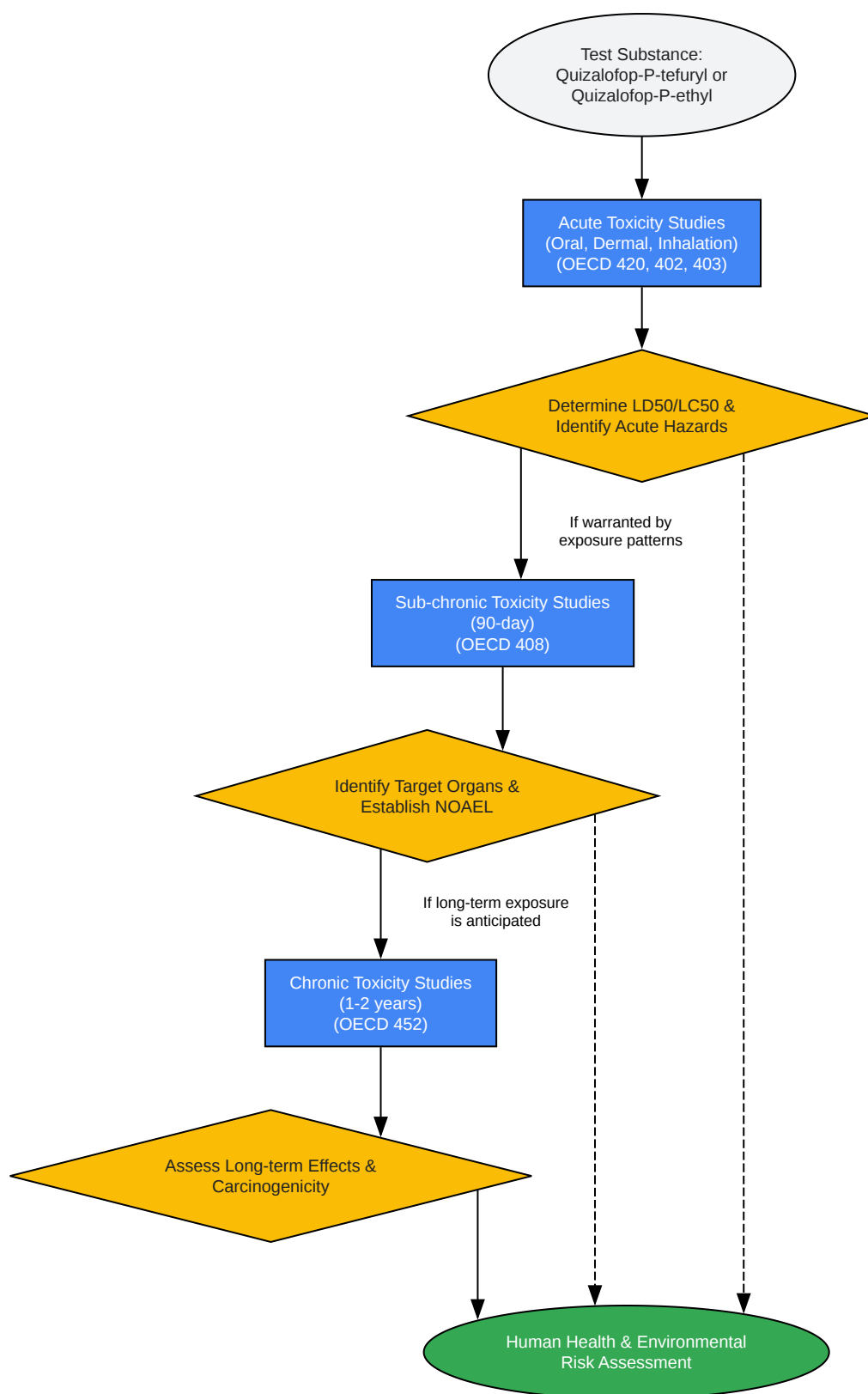


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Figure 1. Mechanism of action of Quizalofop herbicides.

Experimental Workflow for Toxicity Assessment

The assessment of the toxicological profile of a new chemical entity like an herbicide follows a structured workflow, beginning with acute studies and progressing to longer-term studies if necessary.



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Figure 2. Generalized workflow for toxicological assessment.

Conclusion

Based on the available data, Quizalofop-P-ethyl exhibits slightly lower acute oral toxicity in rats compared to **Quizalofop-P-tefuryl**. Both compounds have low acute dermal toxicity. For chronic exposure, the NOAEL for Quizalofop-P-ethyl in a 2-year rat study was slightly lower than that observed for **Quizalofop-P-tefuryl**, suggesting a marginally higher potential for cumulative toxicity with Quizalofop-P-ethyl. Both substances are toxic to aquatic life. Their shared mechanism of action as ACCase inhibitors effectively controls grass weeds while maintaining selectivity for broadleaf crops. This comparative guide provides essential data for researchers and professionals to make informed decisions regarding the selection and safe handling of these herbicides.

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